molecular formula C6H7ClN2O2 B1332957 6-Aminonicotinic acid monohydrochloride CAS No. 5336-87-8

6-Aminonicotinic acid monohydrochloride

Cat. No.: B1332957
CAS No.: 5336-87-8
M. Wt: 174.58 g/mol
InChI Key: KPOMCBXVDGLPOJ-UHFFFAOYSA-N
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Description

6-Aminonicotinic acid monohydrochloride is a useful research compound. Its molecular formula is C6H7ClN2O2 and its molecular weight is 174.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 6-Aminonicotinic Acid Hydrochloride is the NADP+ -dependent enzyme, 6-phosphogluconate dehydrogenase . This enzyme plays a crucial role in the pentose phosphate pathway, a metabolic pathway parallel to glycolysis, which generates NADPH and pentoses.

Mode of Action

6-Aminonicotinic Acid Hydrochloride acts as an inhibitor of the 6-phosphogluconate dehydrogenase enzyme . By inhibiting this enzyme, it interferes with the normal functioning of the pentose phosphate pathway, leading to a disruption in the production of NADPH and pentoses.

Biochemical Pathways

The compound affects the pentose phosphate pathway . This pathway is crucial for the generation of NADPH, which is necessary for fatty acid synthesis and the regeneration of reduced glutathione, an antioxidant. The inhibition of 6-phosphogluconate dehydrogenase by 6-Aminonicotinic Acid Hydrochloride leads to a decrease in NADPH production, affecting these downstream processes.

Pharmacokinetics

The pharmacokinetics of 6-Aminonicotinic Acid Hydrochloride in mice have been studied . After intravenous administration, the compound reached peak serum concentrations of 80-90 mM and was cleared rapidly, with half-life values of 7.4 and 31.3 minutes for the two phases of elimination . The bioavailability was 80-100% with identical plasma pharmacokinetics after intraperitoneal administration . At least 25% of the compound was excreted unchanged in the urine .

Result of Action

The inhibition of the pentose phosphate pathway by 6-Aminonicotinic Acid Hydrochloride results in ATP depletion . This can lead to cell death, making the compound potentially useful in cancer treatment. In fact, it has been shown to synergize with DNA-crosslinking chemotherapy drugs, such as cisplatin, in killing cancer cells .

Action Environment

The action of 6-Aminonicotinic Acid Hydrochloride can be influenced by environmental factors. For instance, the presence of water molecules can lead to a significant structural transition in the molecular assembly of the compound . This involves the selective weakening of -C-H···O bonds between 6-Aminonicotinic Acid molecules and the formation of new -O-H···O bonds between the compound and water molecules . This could potentially affect the compound’s action, efficacy, and stability.

Properties

IUPAC Name

6-aminopyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.ClH/c7-5-2-1-4(3-8-5)6(9)10;/h1-3H,(H2,7,8)(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOMCBXVDGLPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201523
Record name 6-Aminonicotinic acid monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5336-87-8
Record name 6-Aminonicotinic acid monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5336-87-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Aminonicotinic acid monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-AMINONICOTINIC ACID MONOHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P7VVU9OER
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the molecular structure of 6-aminonicotinic acid hydrochloride and how does it influence its crystal packing?

A1: 6-Aminonicotinic acid hydrochloride, also known as 2-amino-5-carboxypyridinium chloride, has the molecular formula C6H7N2O2+.Cl- []. The structure exhibits extensive hydrogen bonding interactions. The chloride ion interacts with the hydrogen atoms of the carboxylic acid group, the amino group, and the pyridinium ring. This intricate hydrogen bonding network leads to the formation of sheet-like structures in the crystal lattice. These sheets are stacked with a distance of 3.21 Å between them [].

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